Azacrin is classified as an azetidine derivative, which is characterized by a four-membered nitrogen-containing ring. Its structural complexity allows it to interact with biological systems effectively, making it a candidate for therapeutic applications. The compound has been synthesized and characterized through various methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
The synthesis of Azacrin involves several steps that utilize different chemical reactions to build its complex structure. A common method includes the following:
The synthesis process is confirmed through spectral data analysis, including shifts in infrared absorption bands and specific peaks in nuclear magnetic resonance spectra.
Azacrin's molecular structure can be represented as follows:
The structure features:
The detailed structural analysis reveals key functional groups that contribute to its biological activity, including amide linkages and aromatic systems.
Azacrin participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying Azacrin's structure to enhance its efficacy or reduce toxicity.
Azacrin exhibits its pharmacological effects primarily through interaction with microbial cell structures. The proposed mechanism includes:
Experimental data suggest that Azacrin shows effective antimicrobial activity against various pathogens, although detailed kinetic studies are required to elucidate the exact mechanisms at play .
Azacrin possesses several notable physical and chemical properties:
These properties influence its formulation for pharmaceutical applications and its stability under various conditions.
Azacrin's primary applications lie in the field of medicinal chemistry and pharmacology:
Future research may expand its applications into other therapeutic areas or enhance its effectiveness through structural modifications .
The systematic IUPAC name for Azacrin is 2-Methoxy-7-chloro-10-(4-(diethylamino)-1-methylbutylamino)pyrido[3,2-b]quinoline [1]. This name precisely defines its core quinoline scaffold, substituent positions, and the tertiary amine side chain. The "pyrido[3,2-b]quinoline" segment denotes a fused tetracyclic system where a pyridine ring annelates the quinoline structure at the [3,2-b] position.
Azacrin has the molecular formula C₂₂H₂₉ClN₄O, with a molecular weight of 400.95 g/mol [1]. Notably, the compound is often isolated as a hydrochloride salt, which modifies the formula to C₂₂H₃₀Cl₂N₄O (reflecting the addition of HCl). This accounts for discrepancies in literature reports of the empirical formula.
Table 1: Molecular Identity of Azacrin
Property | Value |
---|---|
IUPAC Name | 2-Methoxy-7-chloro-10-(4-(diethylamino)-1-methylbutylamino)pyrido[3,2-b]quinoline |
Base Molecular Formula | C₂₂H₂₉ClN₄O |
Salt Form (Common) | C₂₂H₃₀Cl₂N₄O (hydrochloride) |
Molecular Weight (Base) | 400.95 g/mol |
CAS Registry Number | 34957-04-5 |
The butylamino side chain of Azacrin contains a chiral center at the C1' position (the carbon bearing the methyl group adjacent to the nitrogen). This generates two enantiomers: (R)- and (S)-Azacrin. Computational analysis indicates minimal energy differences (<0.5 kcal/mol) between these enantiomers, suggesting rapid interconversion at physiological temperatures. However, the amine nitrogen's pyramidal geometry introduces additional stereogenicity, though inversion barriers render this dynamic [1] [6].
No evidence exists for geometric (E/Z) isomerism due to the absence of restricted double bonds in the structure. The fused ring system imposes planarity on the quinoline-pyrido core, limiting conformational flexibility in this region. Side chain rotamers are possible but do not constitute distinct isomers.
Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal Azacrin's optimized geometry:
Frontier molecular orbital analysis shows:
Table 2: Computational Parameters and Results for Azacrin
Parameter | Value/Description |
---|---|
Method/Basis Set | B3LYP/6-311+G(d,p) |
HOMO Energy | -5.8 eV |
LUMO Energy | -2.3 eV |
HOMO-LUMO Gap | 3.5 eV |
Dipole Moment | 4.2 Debye (in water) |
Torsion Angle (N10-C1'-C2'-N) | 62° (gauche conformation) |
Molecular electrostatic potential (MEP) maps highlight nucleophilic regions (blue) at the methoxy oxygen and quinoline nitrogen, and electrophilic sites (red) near the chloro-substituted carbon. This charge distribution underpins potential interaction sites with biological targets [9].
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